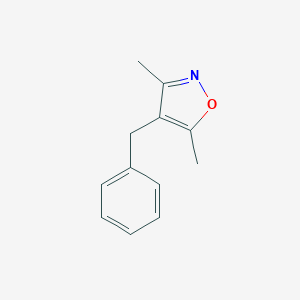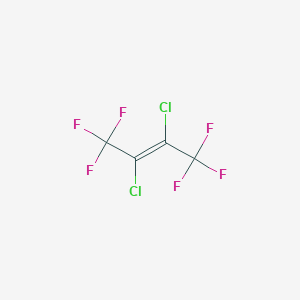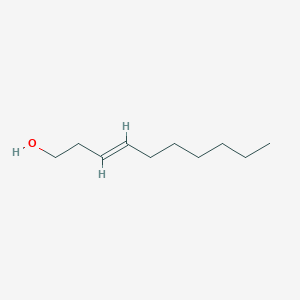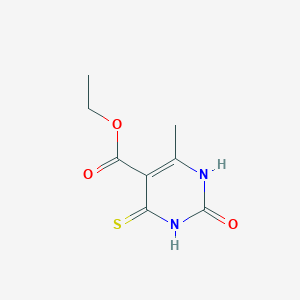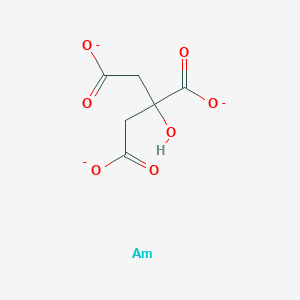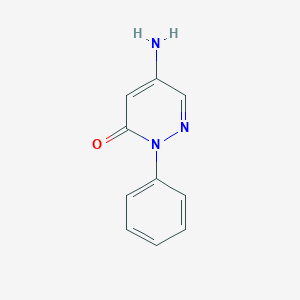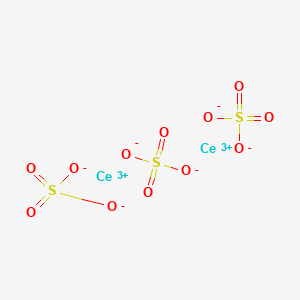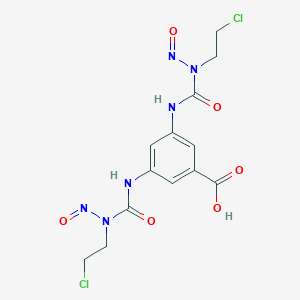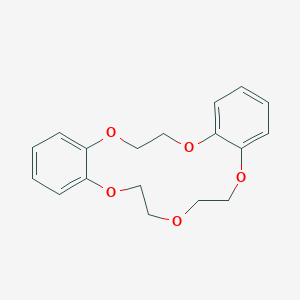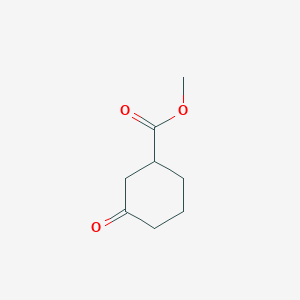
Methyl 3-oxocyclohexanecarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to Methyl 3-oxocyclohexanecarboxylate has been reported through various methods. For instance, methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates were prepared by reacting methyl-1-bromocyclohexane carboxylates with zinc and arylamides of 3-aryl-2-cyanopropenoic acids, demonstrating the compound's utility in synthesizing compounds with analgesic activity (Kirillov et al., 2012). Additionally, a modified stereospecific synthesis of potentially biologically and pharmacologically active derivatives from (R)-4-menthen-3-one was developed, showcasing the adaptability of synthesis routes for functionalized Methyl 3-oxocyclohexanecarboxylate derivatives (Ishmuratov et al., 2012).
Molecular Structure Analysis
The molecular structure of Methyl 3-oxocyclohexanecarboxylate derivatives has been explored to understand their crystalline forms and molecular configurations. For example, the molecular structure of a specific derivative was determined, highlighting its crystallization in the monoclinic system with defined cell parameters, which provides insights into the structural aspects of these compounds (Smirnova et al., 2010).
Chemical Reactions and Properties
Methyl 3-oxocyclohexanecarboxylate participates in various chemical reactions due to its reactive keto and ester functional groups. This versatility is evident in studies reporting its involvement in reactions such as the Hofmann rearrangement for synthesizing amino derivatives, highlighting its reactivity and utility in organic synthesis (Crane et al., 2011).
Applications De Recherche Scientifique
“Methyl 3-oxocyclohexanecarboxylate” is a chemical compound with the molecular formula C8H12O3 . It’s used in various applications in the field of organic chemistry .
Application: Catalyst-Controlled Site-Selective Methylene C–H Lactonization of Dicarboxylic Acids
One of the applications of “Methyl 3-oxocyclohexanecarboxylate” is in the catalyst-controlled site-selective methylene C–H lactonization of dicarboxylic acids .
Method of Application
In this application, a pair of palladium catalysts assembled with quinoline-pyridone ligands of different chelate ring sizes are used . This allows for highly site-selective monolactonization reactions with a wide range of dicarboxylic acids . This generates structurally diverse and synthetically useful g- and d-lactones via site-selective b- or g-methylene C–H activation . The remaining carboxyl group serves as a versatile linchpin for further synthetic applications .
Results or Outcomes
This method enables the rapid construction of a great variety of molecular scaffolds and ushers in retrosynthetic pathways that were previously deemed implausible . It also demonstrated the total synthesis of two natural products, myrotheciumone A and pedicellosine, from abundant dicarboxylic acids .
Safety And Hazards
“Methyl 3-oxocyclohexanecarboxylate” should be handled with care. It is advised to avoid formation of dust and aerosols . It should be stored in a well-ventilated place .
Relevant Papers One relevant paper is “The Baeyer-Villiger oxidation of alkyl oxocyclohexanecarboxylates” by A. J. Hubert and P. S. Starcher . The paper discusses the Baeyer-Villiger oxidation of methyl 3- and 4-oxocyclohexanecarboxylates .
Propriétés
IUPAC Name |
methyl 3-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEFSJWFUPHVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340613 | |
| Record name | Methyl 3-oxocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxocyclohexanecarboxylate | |
CAS RN |
13148-83-9 | |
| Record name | Methyl 3-oxocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-oxocyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


